Clomipramine HCl EP Impurity G

Description

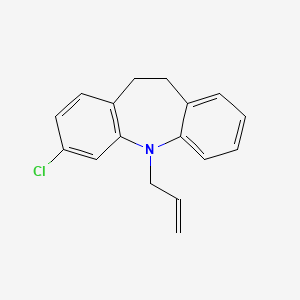

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-11-prop-2-enyl-5,6-dihydrobenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULRPNFIPCUIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425793-87-8 | |

| Record name | 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo(b,f)azepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425793878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-5-(PROP-2-EN-1-YL)-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95ZDY52P5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Identity and Classification of Clomipramine Hcl Ep Impurity G

Nomenclatural Description of Clomipramine (B1669221) HCl EP Impurity G

The unique chemical entity of Impurity G is defined by its systematic name and its formal recognition within pharmaceutical regulations.

The formal name for Clomipramine HCl EP Impurity G under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine. synzeal.comanalyticachemie.in It is also referred to by synonyms such as N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine. cymitquimica.comanalyticachemie.inchemicea.com

| Identifier | Information |

| IUPAC Name | 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine analyticachemie.inveeprho.com |

| Synonyms | N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine chemicea.com |

| CAS Number | 1425793-87-8 synzeal.comanalyticachemie.in |

| Molecular Formula | C17H16ClN analyticachemie.inpharmaffiliates.com |

| Molecular Weight | 269.77 g/mol analyticachemie.inpharmaffiliates.com |

This compound is officially recognized and listed as a "specified impurity" in the European Pharmacopoeia monograph for Clomipramine Hydrochloride. drugfuture.com This designation means that it is a known impurity that must be monitored using the analytical procedures outlined in the monograph, with specific acceptance criteria that must not be exceeded. drugfuture.com Reference standards for this and other impurities are used to ensure the identity and control the quantity of these substances in the drug product. synthinkchemicals.com

Structural Characterization and Chemical Linkages to Clomipramine Hydrochloride

Impurity G shares the same core tricyclic structure as the parent drug, Clomipramine. This core is 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine. lgcstandards.comnih.gov The structural difference lies in the substituent attached to the nitrogen atom (N) at position 5 of the azepine ring.

Clomipramine: The nitrogen atom is attached to a 3-(dimethylamino)propyl side chain [-CH2-CH2-CH2-N(CH3)2]. wikipedia.org

Impurity G: The nitrogen atom is attached to a prop-2-en-1-yl group, commonly known as an allyl group [-CH2-CH=CH2]. synzeal.compharmaffiliates.com

This structural modification—the substitution of the dimethylaminopropyl side chain with a smaller allyl group—defines the chemical identity of Impurity G and differentiates it from the active Clomipramine molecule.

Position of Impurity G within the Clomipramine Hydrochloride Impurity Profile

The European Pharmacopoeia identifies a series of specified impurities for Clomipramine Hydrochloride, labeled A, B, C, D, E, F, G, and H. drugfuture.com Impurity G is one of these eight specifically named and controlled substances. The consistent monitoring of this impurity profile is a critical component of the quality control process for Clomipramine HCl.

| Impurity Designation (EP) | Chemical Name |

| Impurity A | N-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,N′,N′-trimethylpropane-1,3-diamine hydrochloride synzeal.com |

| Impurity B | Imipramine Hydrochloride pharmaffiliates.com |

| Impurity C | 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine sigmaaldrich.comchromachemie.co.in |

| Impurity D | 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine sigmaaldrich.com |

| Impurity E | 10,11-Dihydro-5H-dibenzo[b,f]azepine veeprho.com |

| Impurity F | 3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine lgcstandards.com |

| Impurity G | 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine synzeal.com |

| Impurity H | Higher-melting-point isomer of 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine drugfuture.com |

Mechanistic Pathways of Formation for Clomipramine Hcl Ep Impurity G

Synthesis-Related Formation Mechanisms

The formation of Clomipramine (B1669221) HCl EP Impurity G during the synthesis of clomipramine hydrochloride is a significant concern. The introduction of the N-allyl group, which characterizes Impurity G, is not an intended step in the standard synthesis of clomipramine and likely arises from side reactions involving specific reagents, intermediates, or contaminants.

The conventional synthesis of clomipramine hydrochloride commences with the core intermediate, 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine (3-chloro-iminodibenzyl). This intermediate is then subjected to N-alkylation. The standard process involves the reaction of 3-chloro-iminodibenzyl with 3-(dimethylamino)propyl chloride in the presence of a base, such as sodium hydroxide, to yield clomipramine. nih.govijnc.ir

The primary point at which Impurity G could be formed during this synthesis is through a competing N-alkylation reaction. If an allyl-containing electrophile is present in the reaction mixture, it can react with the nucleophilic nitrogen of the 3-chloro-iminodibenzyl intermediate, leading to the formation of 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine.

Table 1: Key Reactants in Clomipramine Synthesis and Potential Impurity Formation

| Reactant/Intermediate | Role in Synthesis | Potential Role in Impurity G Formation |

| 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine | Core tricyclic structure | Nucleophile that can be alkylated by an allyl-containing electrophile. |

| 3-(dimethylamino)propyl chloride | Alkylating agent for clomipramine formation | Not directly involved in Impurity G formation. |

| Allyl Chloride (or other allylating agents) | Potential Contaminant | Electrophile that can react with 3-chloro-iminodibenzyl to form Impurity G. |

The specific reagents, solvents, and reaction conditions employed during the synthesis of clomipramine can significantly influence the formation of Impurity G. The presence of an allyl-containing impurity in any of the starting materials or solvents is a primary potential source. For instance, allyl chloride or other reactive allyl species could be present as contaminants in the 3-(dimethylamino)propyl chloride or in the solvents used for the reaction. piper2008.comajptr.com

The choice of base and solvent can also affect the reaction kinetics and selectivity. A strong base, for example, will deprotonate the 3-chloro-iminodibenzyl, increasing its nucleophilicity and making it more susceptible to reaction with any electrophiles present, including any contaminating allylating agents. The reaction temperature and duration can also play a role; higher temperatures and longer reaction times may increase the likelihood of side reactions and the formation of by-products like Impurity G.

The stability of the primary intermediate, 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine, is crucial. While this intermediate is generally stable under the reaction conditions, its reactivity is central to the formation of both the desired product and potential impurities. The nucleophilic nitrogen atom of the dibenzazepine (B1670418) ring is the site of alkylation. Any factor that increases the concentration or reactivity of this intermediate, such as the choice of base, could potentially increase the rate of formation of Impurity G if an allylating agent is present.

Furthermore, incomplete conversion of the 3-chloro-iminodibenzyl to clomipramine could leave residual intermediate that might be more susceptible to side reactions during product work-up and purification, especially if allyl-containing species are introduced at these later stages.

Degradation Pathways Leading to Clomipramine HCl EP Impurity G

The formation of Impurity G is not solely limited to the synthesis process. Degradation of the clomipramine molecule itself under certain conditions could potentially lead to the formation of this impurity, although this is generally considered a less likely pathway than synthesis-related formation.

Clomipramine has been shown to be susceptible to degradation under both acidic and alkaline hydrolytic conditions. sigmaaldrich.comresearchgate.net However, the direct formation of an N-allyl impurity through hydrolysis is not a straightforward mechanism. A hypothetical pathway would involve the cleavage of the N-dimethylaminopropyl side chain from the clomipramine molecule, resulting in the formation of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine. This degradation product would then need to react with an allyl source present in the formulation or storage environment to form Impurity G. This scenario is less probable as it requires the presence of an external allylating agent during degradation.

Oxidative conditions have been demonstrated to cause significant degradation of clomipramine. sigmaaldrich.comresearchgate.net Peroxidase-catalyzed oxidation of clomipramine can lead to the formation of reactive radical cations and N-dealkylated products. rsc.org This N-dealkylation would result in the formation of desmethylclomipramine (B1197806) or the complete removal of the side chain to give 3-chloro-iminodibenzyl. As with hydrolytic degradation, the subsequent formation of Impurity G would necessitate the presence of an allylating agent to react with the dealkylated product.

Another, more speculative, oxidative pathway could involve the in-situ generation of a reactive allyl species from another component in the drug product, which then reacts with a degraded clomipramine molecule. However, there is currently no direct evidence to support this specific degradation pathway leading to Impurity G.

Table 2: Summary of Potential Formation Pathways for this compound

| Pathway Category | Specific Mechanism | Plausibility and Key Factors |

| Synthesis-Related | N-alkylation of 3-chloro-iminodibenzyl with an allyl-containing contaminant | High. Dependent on the purity of reagents and solvents. Allyl chloride or similar compounds are common industrial chemicals. |

| Synthesis-Related | Side reaction due to non-optimal reaction conditions | Moderate. Conditions favoring side reactions (e.g., high temperature) could increase the formation of by-products if an allyl source is present. |

| Degradation-Related | Hydrolytic or oxidative dealkylation of clomipramine followed by N-allylation | Low. Requires the presence of an external allylating agent during storage or in the final formulation, which is unlikely under controlled conditions. |

Photolytic Degradation Pathways

The exposure of Clomipramine to light induces significant chemical decomposition through various mechanisms. Studies indicate that Clomipramine is photosensitive, undergoing degradation upon exposure to both ultraviolet (UV) light and natural sunlight. researchgate.netnih.gov One study demonstrated that a methanol (B129727) solution of Clomipramine hydrochloride exposed to sunlight for just 15 minutes resulted in 25-30% degradation. researchgate.net Another investigation using a High-Performance Thin-Layer Chromatography (HPTLC) method found a 15.90% degradation under photolytic conditions. wjpps.com

The mechanism of photodegradation is proposed to be radical in nature, involving the homolytic cleavage of the carbon-chlorine bond on the dibenzazepine nucleus and photooxidation of the amine group. nih.gov This process leads to the formation of several distinct photoproducts. Research has successfully isolated and identified multiple compounds resulting from this light-induced degradation.

Key identified photodegradation products include imipramine, which results from the cleavage of the chlorine atom, as well as hydroxylated and N-oxide derivatives. researchgate.netresearchgate.net Specifically, studies have confirmed the formation of imipramine, HO-imipramine, desmethyl-clomipramine, and Clomipramine-N-oxide. researchgate.netnih.govresearchgate.net The formation of these products highlights the multiple reactive sites within the Clomipramine molecule under photolytic stress. It is noteworthy that while several photodegradants have been characterized, the available scientific literature does not explicitly identify this compound as a product of these photolytic pathways.

Interactive Table 1: Identified Photodegradation Products of Clomipramine

| Degradation Product | Analytical Method(s) Used for Identification | Reference(s) |

|---|---|---|

| Imipramine | Mass Spectrometry (MS) | researchgate.netresearchgate.net |

| HO-Imipramine | Mass Spectrometry (MS) | researchgate.netresearchgate.net |

| Desmethyl-clomipramine | Mass Spectrometry (MS) | researchgate.netresearchgate.net |

| Clomipramine-N-oxide | Spectroscopic Methods, Mass Spectrometry (MS) | nih.gov |

| HO-imipramine-N-oxide | Mass Spectrometry (MS) | researchgate.netresearchgate.net |

Thermal Degradation Processes and Kinetics

The stability of Clomipramine under thermal stress has been evaluated under various conditions. In one study, Clomipramine hydrochloride demonstrated 12.34% degradation when subjected to dry heat. wjpps.com However, the drug was reported to be stable during neutral degradation tests, showing no significant decomposition even when boiled in water at 80°C for 12 hours. researchgate.net

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide further insight into the thermal behavior of the compound. The DSC thermogram for pure Clomipramine exhibits several exothermic peaks at high temperatures (260.4 °C, 315 °C, 318.6 °C, and 464.6 °C), which indicate thermal decomposition events. mdpi.com These analyses are crucial for understanding the temperature thresholds at which the drug substance begins to lose its integrity. mdpi.com

Despite these studies on thermal liability, the specific degradation products formed exclusively through thermal pathways are not as extensively characterized in the literature as those from photolytic or chemical stress. The reviewed research does not indicate that this compound is a known product of thermal degradation.

Interactive Table 2: Summary of Thermal Stress Testing on Clomipramine

| Stress Condition | Temperature | Duration | Percent Degradation | Reference(s) |

|---|---|---|---|---|

| Dry Heat | Not Specified | Not Specified | 12.34% | wjpps.com |

| Neutral (in water) | 80°C | 12 hours | Stable, no products observed | researchgate.netresearchgate.net |

| DSC Analysis | Ramped | N/A | Exothermic peaks at 260.4°C, 315°C, 318.6°C, 464.6°C | mdpi.com |

Stress Degradation Studies and Identification of Relevant Degradation Products

Forced degradation studies under various chemical stress conditions, as mandated by ICH guidelines, have been performed to establish the stability-indicating nature of analytical methods for Clomipramine. researchgate.netjetir.org These studies reveal the susceptibility of the drug to acidic, alkaline, and oxidative environments.

Acid and Alkaline Hydrolysis: Clomipramine hydrochloride is highly unstable in acidic conditions. researchgate.net One study noted significant degradation when the drug was exposed to 5M Hydrochloric acid at 80°C. researchgate.net Another reported 17.31% degradation under acidic stress. wjpps.com Chromatographic analysis confirms the formation of degradation peaks under these conditions. researchgate.net

Reports on alkaline stability are conflicting. Some research indicates that Clomipramine degrades considerably in alkaline conditions, with one study showing 24.13% degradation. researchgate.netwjpps.com Conversely, another study reported that the drug was stable when exposed to 1M NaOH at 80°C for 12 hours, with no degradation products observed. researchgate.net This discrepancy suggests that the stability in alkaline media may be highly dependent on the specific experimental conditions.

Oxidative Degradation: The drug is particularly sensitive to oxidative stress. Exposure to 3% hydrogen peroxide for just 5 minutes led to approximately 45% degradation. researchgate.net Complete degradation was observed after 30 minutes under similar conditions. researchgate.net Another study found 28.90% degradation under oxidative stress. wjpps.com Kinetic studies on the oxidation of Clomipramine with chloramine-T identified the corresponding Clomipramine-5-N-oxide as the primary oxidation product. nih.gov

These stress tests are fundamental in identifying potential degradants that could appear in the final pharmaceutical product. However, similar to the photolytic and thermal studies, the existing literature from these forced degradation tests does not name this compound as a resulting product. This suggests that Impurity G may be a process-related impurity arising from the synthesis route rather than a degradation product.

Interactive Table 3: Summary of Forced Degradation Studies on Clomipramine

| Stress Condition | Reagent/Condition | Observation | Identified Degradants | Reference(s) |

|---|---|---|---|---|

| Acid Hydrolysis | 5M HCl at 80°C | Considerable degradation | Degradation peaks detected | researchgate.net |

| Acid Hydrolysis | Not Specified | 17.31% degradation | Not Specified | wjpps.com |

| Alkaline Hydrolysis | 1M NaOH at 80°C for 12 hrs | Stable, no degradation | None observed | researchgate.net |

| Alkaline Hydrolysis | Not Specified | 24.13% degradation | Not Specified | wjpps.com |

| Oxidative | 3% H₂O₂ for 5 min | ~45% degradation | Not Specified | researchgate.net |

| Oxidative | 3% H₂O₂ for 30 min | Complete degradation | Degradation peak detected | researchgate.net |

| Oxidative | Chloramine-T | Stoichiometry of 1:1 | Clomipramine-5-N-oxide | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of Clomipramine Hcl Ep Impurity G

Chromatographic Separation Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the cornerstone of impurity profiling in the pharmaceutical industry. ajpaonline.com For Clomipramine (B1669221) HCl and its related substances, HPLC is the predominant technique for separating and quantifying non-volatile impurities like Impurity G, while GC is employed for the analysis of volatile by-products that may arise during synthesis. drugfuture.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust, stability-indicating HPLC method is critical for accurately determining the presence of Impurity G and other related substances in Clomipramine HCl. researchgate.net Such methods must be able to separate all potential impurities from the main API peak and from each other to ensure accurate quantification. researchgate.netajpaonline.com

The choice of stationary phase is fundamental to achieving the required chromatographic resolution. For the analysis of Clomipramine HCl and its impurities, including Impurity G, several stationary phases have been utilized.

The European Pharmacopoeia (EP) specifies a method utilizing a cyanopropylsilyl silica (B1680970) gel for chromatography (5 μm) column. drugfuture.comgoogle.com An alternative stationary phase mentioned in the EP monograph is end-capped octylsilyl silica gel for chromatography (C8). drugfuture.com

In addition to the pharmacopoeial methods, reversed-phase columns with octadecylsilyl silica gel (C18) are widely employed in various validated HPLC methods for clomipramine analysis. researchgate.netajpaonline.com These C18 columns, such as the RESTEX Allure C18 and BDS Hypersil C18, provide excellent separation capabilities for the API and its degradation products. researchgate.netajpaonline.comtandfonline.com The selection of the stationary phase is tailored to exploit the differences in polarity and structure between clomipramine and its impurities to achieve baseline separation.

The mobile phase composition works in concert with the stationary phase to effect separation. The European Pharmacopoeia outlines a specific gradient elution method for analyzing clomipramine impurities. drugfuture.comgoogle.com This method employs a binary mobile phase system:

Mobile Phase A: An aqueous solution containing 1.2 g/L of sodium dihydrogen phosphate (B84403) and 1.1 mL/L of nonylamine, with the pH adjusted to 3.0 using phosphoric acid. drugfuture.comgoogle.com

Mobile Phase B: Acetonitrile (B52724). drugfuture.comgoogle.com

A defined gradient program alters the ratio of these two phases over the course of the analysis to ensure that all impurities, from the most polar to the least polar, are eluted and resolved. google.com For example, a published method based on the EP monograph details a multi-step gradient that starts with 25% B, increases to 35% B, holds, and then returns to the initial conditions. google.com

Other developed HPLC methods use different mobile phase compositions, such as a mixture of phosphate buffer (pH 2.5) and acetonitrile or methanol (B129727). researchgate.netallmultidisciplinaryjournal.com Some methods incorporate an ion-pairing agent like Tetra Butyl Ammonium Hydrogen Sulphate (TBAS) into the buffer to improve peak shape and resolution. ajpaonline.com The use of gradient elution is common in stability-indicating methods to resolve complex mixtures of the drug and its degradation products. researchgate.netchromatographyonline.com

Ultraviolet (UV) detection is the most common modality for the quantification of Clomipramine HCl and its impurities. The European Pharmacopoeia specifies detection at a wavelength of 254 nm. drugfuture.comgoogle.comuspnf.com Other validated methods have successfully used similar wavelengths, such as 252 nm. researchgate.netajpaonline.com

A Photodiode Array (PDA) detector, used in some systems, offers a significant advantage over a simple UV detector. uspnf.com While a UV detector measures absorbance at a single wavelength, a PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram. This capability is invaluable for peak identity confirmation, allowing for the comparison of the spectrum of an unknown peak with that of a reference standard. ajpaonline.com It also enables peak purity analysis to ensure that the chromatographic peak of an impurity is not co-eluting with another compound. uspnf.com

In pharmacopoeial methods, impurities are often identified by their relative retention time (RRT) with respect to the principal drug peak. ajpaonline.com This approach provides a reliable means of identification, assuming standardized chromatographic conditions are met.

For Clomipramine HCl EP Impurity G, the European Pharmacopoeia specifies a relative retention time of approximately 4.3. drugfuture.comgoogle.com This is calculated with reference to the retention time of clomipramine, which is about 8 minutes under the specified conditions. drugfuture.comgoogle.com The use of RRT helps to account for minor variations in retention times that can occur between different HPLC systems and columns. ajpaonline.com

| Parameter | Condition |

|---|---|

| Stationary Phase | Cyanopropylsilyl silica gel for chromatography (5 μm) |

| Column Dimensions | 0.25 m x 4.6 mm |

| Mobile Phase A | 1.2 g/L Sodium Dihydrogen Phosphate + 1.1 mL/L Nonylamine in water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time-based gradient from 25% B to 35% B and back |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Spectrophotometer at 254 nm |

| Injection Volume | 20 μL |

| Compound | Relative Retention Time (RRT) |

|---|---|

| Impurity A | ~ 0.5 |

| Impurity B | ~ 0.7 |

| Impurity C | ~ 0.9 |

| Clomipramine | 1.0 |

| Impurity D | ~ 1.7 |

| Impurity E | ~ 2.5 |

| Impurity F | ~ 3.4 |

| Impurity G | ~ 4.3 |

Gas Chromatography (GC) Approaches for Volatile By-products

While HPLC is the method of choice for non-volatile impurities like Impurity G, Gas Chromatography (GC) is particularly useful for the determination of organic volatile impurities. ajpaonline.com In the context of Clomipramine HCl manufacturing, GC is essential for controlling potential genotoxic impurities (GTIs) which may be volatile and present at trace levels. researchgate.net

A specific example is the quantification of N,N-Dimethyl amino propyl chloride (DAPC), a potential genotoxic impurity in Clomipramine HCl. A sensitive GC method with a Flame Ionization Detector (FID) has been developed for this purpose. researchgate.net The method involves direct liquid injection and utilizes a specialized column to achieve separation and quantification at the parts-per-million (ppm) level. researchgate.net

For definitive identification of volatile unknowns, GC coupled with a Mass Spectrometer (GC-MS) is a powerful hyphenated technique. ajpaonline.comnih.gov It combines the separation power of GC with the identification capabilities of MS, making it highly suitable for impurity analysis. mdpi.com

| Parameter | Condition |

|---|---|

| Analyte | N,N-Dimethyl amino propyl chloride (DAPC) |

| Technique | Gas Chromatography with Liquid Injector |

| Column | ZB-624 (30 m x 0.53 mm x 3.0 μm) |

| Detector | Flame Ionization Detector (FID) |

| Limit of Quantification (LOQ) | 1.18 ppm |

| Limit of Detection (LOD) | 0.36 ppm |

Thin-Layer Chromatography (TLC) in Preliminary Screening

Thin-Layer Chromatography (TLC) serves as a valuable tool for the preliminary screening of impurities in Clomipramine HCl due to its simplicity, rapidity, and cost-effectiveness. The European Pharmacopoeia (EP) monograph for Clomipramine Hydrochloride outlines a TLC method for the identification and control of related substances. drugfuture.com

For the analysis, a test solution of the substance to be examined and a reference solution of clomipramine hydrochloride are prepared in methanol. drugfuture.com These solutions are then spotted onto a TLC silica gel G plate. drugfuture.com The separation is achieved using a mobile phase consisting of a mixture of concentrated ammonia, methanol, and acetone (B3395972). drugfuture.comnihs.go.jp After development, the plate is dried and the spots are visualized, often by spraying with a suitable reagent like potassium dichromate-sulfuric acid TS, which reveals the separated compounds as distinct spots. nihs.go.jp

The relative retention factor (Rf) values help in the tentative identification of impurities by comparing them with the principal spot of clomipramine. The EP specifies limits for various impurities, including Impurity G. drugfuture.com While TLC is primarily a qualitative or semi-quantitative technique, it is highly effective for routine quality control to quickly assess the presence of specified impurities before employing more sophisticated and quantitative methods.

Table 1: TLC System for Preliminary Screening of Clomipramine HCl Impurities

| Parameter | Description |

| Stationary Phase | TLC silica gel G plate drugfuture.com |

| Mobile Phase | Concentrated ammonia, methanol, and acetone mixture drugfuture.comnihs.go.jp |

| Sample Preparation | Solutions prepared in methanol drugfuture.com |

| Detection | Spraying with potassium dichromate-sulfuric acid TS nihs.go.jp |

Spectroscopic Identification and Characterization Techniques

Once an impurity is detected, its structural confirmation is paramount. A combination of spectroscopic techniques is employed for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of an impurity. For this compound, the molecular formula is C₁₇H₁₆ClN, corresponding to a molecular weight of approximately 269.77 g/mol . pharmaffiliates.comsimsonpharma.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the impurity with a high degree of confidence. nih.gov This specificity is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. The molecule is fragmented in the mass spectrometer, and the resulting fragmentation pattern is analyzed. This pattern is unique to the molecule's structure and can be used to elucidate the connectivity of atoms. For instance, in the analysis of related tricyclic antidepressants, characteristic fragmentation pathways are observed that help in identifying the core structure and the nature of the substituents. nih.govresearchgate.net

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₆ClN | pharmaffiliates.comsimsonpharma.com |

| Molecular Weight | 269.77 g/mol | pharmaffiliates.comsimsonpharma.com |

| CAS Number | 1425793-87-8 | synzeal.compharmaffiliates.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of this compound. researchgate.netdicp.ac.cn

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of Impurity G would show characteristic signals for the aromatic protons of the dibenzo[b,f]azepine ring system, the methylene (B1212753) protons of the dihydroazepine ring, and the protons of the N-allyl group. vulcanchem.comrsc.org The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are analyzed to piece together the structure.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The spectrum of Impurity G would display distinct signals for the aromatic carbons, the aliphatic carbons of the seven-membered ring, and the carbons of the allyl substituent. vulcanchem.comrsc.org These data complement the ¹H NMR data and confirm the carbon skeleton of the impurity.

Vendors of reference standards for this compound often provide NMR data as part of the certificate of analysis to confirm the structure of the compound. pharmaffiliates.comallmpus.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. vulcanchem.comnih.gov

Key expected absorptions include:

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

C=C stretching vibrations within the aromatic rings.

C-N stretching vibrations of the tertiary amine.

C-Cl stretching vibration.

Specific bands related to the allyl group (e.g., =C-H stretching and bending).

By comparing the obtained spectrum with reference spectra of similar compounds, the presence of these functional groups can be confirmed, providing further evidence for the proposed structure. rsc.org

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

To handle the complexity of pharmaceutical impurity profiles, hyphenated techniques that couple a separation method with a spectroscopic detection method are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. researchgate.netuqam.ca This technique is particularly valuable for the analysis of complex mixtures and the identification of unknown impurities. researchgate.netacs.org

In the context of clomipramine analysis, an LC method is first developed to separate the main API from its impurities. ajpaonline.comjetir.org The effluent from the LC column is then introduced into the mass spectrometer. iajps.com The MS detector provides molecular weight information for each separated component, while the MS/MS capability allows for the fragmentation of selected ions to obtain structural information. nih.gov

This approach is not only used for the quantification of known impurities like Impurity G but is also instrumental in the identification and characterization of novel or unexpected impurities that may arise during synthesis or degradation. The high sensitivity of LC-MS/MS allows for the detection and identification of impurities at very low levels, which is crucial for ensuring the safety of the drug product. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic impurities that may be present in a drug substance. researchgate.net These impurities, often residual solvents from the synthesis and purification processes, must be controlled within strict limits defined by guidelines such as those from the International Council for Harmonisation (ICH). mdpi.com In the manufacturing of clomipramine HCl, various organic solvents like isopropyl alcohol (IPA), acetone, ethyl acetate, methanol, tetrahydrofuran, and toluene (B28343) may be used. scispace.com A study specifically detected IPA as a residual solvent in clomipramine HCl, highlighting the practical need for such analysis. scispace.com

Headspace GC-MS (HS-GC-MS) is the preferred method for residual solvent analysis as it allows for the introduction of only the volatile components into the GC system, thereby avoiding contamination of the instrument with the non-volatile API matrix. mdpi.comthermofisher.com This technique involves heating the sample, dissolved in a suitable high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO), in a sealed vial to allow volatile analytes to partition into the headspace gas phase. labrulez.com An aliquot of this gas is then injected into the GC for separation, followed by detection and identification by the mass spectrometer. The MS detector provides high specificity, enabling the identification of unknown peaks based on their mass spectra and fragmentation patterns. conicet.gov.ar

The development of a robust HS-GC-MS method requires optimization of several parameters, including the incubation temperature and time, the sample and vial volume ratio (phase ratio), and the choice of dissolution solvent. thermofisher.com The goal is to maximize the transfer of volatile impurities into the headspace for sensitive detection.

Table 1: Illustrative HS-GC-MS Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| System | Headspace Sampler coupled to Gas Chromatograph-Mass Spectrometer |

| Column | DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness mdpi.com |

| HS Sample Prep | Dissolve ~100 mg of Clomipramine HCl in 1 mL of DMSO in a 20 mL headspace vial. labrulez.com |

| HS Conditions | Vial Equilibration Temperature: 85°C; Equilibration Time: 20 min |

| Carrier Gas | Helium, Flow Rate: 1.5 mL/min mdpi.com |

| Injector | Split Mode (e.g., 20:1), Temperature: 250°C mdpi.com |

| Oven Program | Initial: 50°C (hold 5 min), Ramp: 15°C/min to 120°C, then 30°C/min to 300°C (hold 5 min) mdpi.com |

| MS Transfer Line | 250°C |

| MS Ion Source | Electron Ionization (EI), 70 eV, Temperature: 250°C mdpi.com |

| MS Mode | Full Scan (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification |

Table 2: Representative Data for Potential Volatile Impurities in Clomipramine HCl Analysis

| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) | ICH Class |

| Methanol | ~4.5 | 31, 29 | 2 |

| Acetone | ~6.2 | 43, 58 | 3 |

| Isopropyl Alcohol (IPA) | ~6.8 | 45, 43, 59 | 3 |

| Tetrahydrofuran (THF) | ~8.5 | 42, 72, 71 | 2 |

| Ethyl Acetate | ~8.9 | 43, 45, 61, 88 | 3 |

| Toluene | ~12.1 | 91, 92 | 2 |

LC-NMR for Definitive Structural Assignment of Complex Impurities

While GC-MS is ideal for volatile impurities, the structural elucidation of complex, non-volatile, and isomeric impurities like this compound often requires more definitive analytical tools. conicet.gov.ar Mass spectrometry provides accurate mass and fragmentation data, but it may not be sufficient to unambiguously determine the precise structure, especially for distinguishing between positional isomers. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unequivocal structure elucidation. labrulez.com The hyphenation of liquid chromatography with NMR (LC-NMR) combines the high-resolution separation power of HPLC with the detailed structural information from NMR. ncats.iosynzeal.com

For low-level impurities, direct on-flow LC-NMR often suffers from insufficient sensitivity. nih.gov This limitation can be overcome by using LC-Solid Phase Extraction-NMR (LC-SPE-NMR). scispace.comconicet.gov.ar In this setup, the chromatographic peak corresponding to the impurity of interest is trapped on a small SPE cartridge. This process can be repeated multiple times to concentrate the analyte on the cartridge. conicet.gov.ar The trapped impurity is then eluted from the cartridge with a small volume of deuterated solvent and transferred to the NMR flow probe for analysis. conicet.gov.ar This analyte concentration step, often combined with the use of cryogenically cooled probes, significantly enhances the signal-to-noise ratio, enabling the acquisition of high-quality 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra from microgram quantities of the impurity. conicet.gov.arlabrulez.com

For the definitive structural assignment of this compound (3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine), LC-NMR would be invaluable.

¹H and ¹³C NMR spectra would confirm the number and types of protons and carbons.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, for instance, within the dihydroazepine ring's ethylene (B1197577) bridge (-CH₂-CH₂-) and the allyl group (-CH₂-CH=CH₂).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of the entire molecule, such as the attachment position of the allyl group to the nitrogen atom and, critically, the exact location of the chlorine atom on the aromatic ring system by observing correlations from neighboring protons to the chlorine-bearing carbon. mdpi.com

Table 3: Plausible ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Atom Number(s) | Structure Moiety | Plausible ¹³C Shift (ppm) | Plausible ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1, 9 | Aromatic CH | ~127-130 | ~7.1-7.3 | H-1 → C-2, C-9a; H-9 → C-8, C-9a |

| 2 | Aromatic CH | ~120 | ~6.9 | H-2 → C-1, C-3, C-4, C-4a |

| 3 | Aromatic C-Cl | ~132 | - | - |

| 4 | Aromatic CH | ~125 | ~7.0 | H-4 → C-2, C-3, C-4a, C-5a |

| 4a, 5a, 9a | Aromatic Quaternary C | ~135-148 | - | - |

| 6, 7, 8 | Aromatic CH | ~126-129 | ~7.0-7.2 | H-6 → C-5a, C-8; H-8 → C-6, C-9 |

| 10, 11 | Ethylene Bridge (-CH₂CH₂-) | ~31-32 | ~3.1 (broad) | H-10 → C-9a, C-11; H-11 → C-5a, C-10 |

| 1' (N-CH₂) | Allyl Group | ~54 | ~4.0 (d) | H-1' → C-2', C-3', C-5a, C-4a |

| 2' (-CH=) | Allyl Group | ~134 | ~5.9 (m) | H-2' → C-1', C-3' |

| 3' (=CH₂) | Allyl Group | ~117 | ~5.2 (dd) | H-3' → C-1', C-2' |

Methodological Development and Validation for Impurity G Determination

Development of Stability-Indicating Analytical Methods

A crucial requirement for impurity determination is the use of a stability-indicating analytical method. This ensures that the method can accurately measure the impurity in the presence of the API, other related substances, and any potential degradation products that may form under various stress conditions. veeprho.com

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. europa.eu The development of a suitable HPLC method involves a systematic approach to optimize various chromatographic parameters to achieve adequate separation.

Key development steps include:

Column Selection: A reversed-phase column, such as a C18 or C8, is typically the first choice for separating Clomipramine (B1669221) HCl and its impurities due to their chemical nature.

Mobile Phase Optimization: A combination of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the buffer and the gradient or isocratic elution profile are critical for achieving the desired separation.

Detector Wavelength Selection: The wavelength for UV detection is chosen to maximize the response for Impurity G while maintaining good sensitivity for Clomipramine HCl and other related substances.

Forced Degradation Studies: To establish the stability-indicating nature of the method, Clomipramine HCl is subjected to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions. veeprho.com The analytical method must be able to separate Impurity G from any degradation products formed.

Validation Parameters (ICH Q2(R1) Guidelines)

Once a suitable analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation is performed according to the ICH Q2(R1) guidelines and encompasses several key parameters.

Specificity and Selectivity against Clomipramine HCl and other Related Substances

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For the determination of Impurity G, the method must demonstrate that it can separate the impurity peak from the main Clomipramine HCl peak and the peaks of other known impurities.

This is typically demonstrated by:

Injecting individual solutions of Clomipramine HCl and available related substances to determine their retention times.

Injecting a spiked sample containing Clomipramine HCl and all relevant impurities to ensure baseline separation between all peaks.

Analyzing samples from forced degradation studies to show that there is no interference from degradation products at the retention time of Impurity G.

Linearity and Range of Quantification for Impurity G

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For an impurity, the range typically extends from the reporting threshold to 120% of the specification limit. A minimum of five concentration levels should be prepared and analyzed. The linearity is evaluated by plotting the peak area response against the concentration and determining the correlation coefficient (r²) of the regression line, which should be close to 1.

Illustrative Data Table for Linearity of Impurity G

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.5 | 1500 |

| 1.0 | 3050 |

| 2.0 | 6100 |

| 3.0 | 9050 |

| 4.0 | 12100 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Note: The data presented in this table is for illustrative purposes only. Actual values would be determined during method validation.

Accuracy and Precision in Impurity G Analysis

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies. This involves spiking the drug product matrix with known amounts of Impurity G at different concentration levels (e.g., three levels covering the specified range). The percentage recovery of the added impurity is then calculated.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

Reproducibility: The precision between different laboratories (inter-laboratory trials).

The precision is expressed as the relative standard deviation (RSD) of the measurements.

Illustrative Data Table for Accuracy and Precision of Impurity G

| Parameter | Level | Acceptance Criteria | Illustrative Result |

| Accuracy | Low | 90.0% - 110.0% Recovery | 98.5% |

| Medium | 90.0% - 110.0% Recovery | 101.2% | |

| High | 90.0% - 110.0% Recovery | 102.1% | |

| Repeatability | - | RSD ≤ 5.0% | 1.2% |

| Intermediate Precision | - | RSD ≤ 10.0% | 2.5% |

Note: The data presented in this table is for illustrative purposes only. Actual values would be determined during method validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity G

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Illustrative Data Table for LOD and LOQ of Impurity G

| Parameter | Method | Illustrative Value (µg/mL) |

| LOD | Signal-to-Noise (3:1) | 0.15 |

| LOQ | Signal-to-Noise (10:1) | 0.50 |

Note: The data presented in this table is for illustrative purposes only. Actual values would be determined during method validation.

Robustness of Analytical Methods

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Typical variations to be assessed include:

pH of the mobile phase buffer

Concentration of the organic modifier in the mobile phase

Column temperature

Flow rate

Different column batches

The method is considered robust if the results remain within the acceptance criteria despite these small changes.

Illustrative Data Table for Robustness of Impurity G Analysis

| Parameter Varied | Variation | Impact on Results (e.g., %RSD of peak area) |

| Flow Rate | ± 0.1 mL/min | < 2.0% |

| Mobile Phase pH | ± 0.2 units | < 2.0% |

| Column Temperature | ± 5 °C | < 2.0% |

Note: The data presented in this table is for illustrative purposes only. Actual values would be determined during method validation.

Control and Mitigation Strategies for Clomipramine Hcl Ep Impurity G

Process Chemistry Modifications to Minimize Impurity G Formation during Synthesis

The formation of Clomipramine (B1669221) HCl EP Impurity G is often linked to the synthetic route employed for Clomipramine HCl. A primary strategy for its control involves refining the process chemistry to disfavor its formation or to ensure its effective removal. The most common synthesis of Clomipramine involves the alkylation of iminodibenzyl (B195756). Impurity G is typically related to this starting material or a byproduct of the reaction.

Key process modifications include:

Stoichiometric Control of Reactants: Precise control over the molar ratios of iminodibenzyl and the alkylating agent (3-dimethylamino-1-propyl chloride) is crucial. An excess of iminodibenzyl can lead to its carryover into the final API as an unreacted starting material, which may be designated as Impurity G.

Optimization of Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly influence the reaction's impurity profile. For instance, excessively high temperatures or prolonged reaction times might promote side reactions or degradation, potentially leading to the formation of Impurity G and other related substances.

Advanced Purification Techniques: The implementation of highly efficient purification methods is vital for removing any Impurity G that has formed. Techniques such as multi-step crystallization, preparative chromatography, or slurry washes in selected solvents can be optimized to selectively purge Impurity G from the crude Clomipramine HCl, ensuring the final API meets the required purity specifications.

Below is a table summarizing the impact of process parameter modifications on the control of Impurity G.

| Process Parameter | Modification Strategy | Rationale for Impurity G Reduction |

| Reactant Stoichiometry | Use a slight excess of the alkylating agent relative to iminodibenzyl. | Ensures complete conversion of the iminodibenzyl starting material, minimizing its presence as an impurity in the final product. |

| Reaction Temperature | Maintain a controlled, optimal temperature range (e.g., 80-100°C). | Avoids thermal degradation of reactants or products and minimizes the formation of temperature-induced side products that could be Impurity G. |

| Purification Method | Employ multi-stage recrystallization from a specific solvent system (e.g., acetone (B3395972)/water). | Leverages solubility differences between Clomipramine HCl and Impurity G, allowing for the selective crystallization of the API and leaving the impurity in the mother liquor. |

| pH Control | Maintain optimal pH during work-up and isolation steps. | Ensures the desired product remains in its salt form (HCl) and is stable, preventing degradation pathways that could lead to the formation of Impurity G. |

Development of Reference Standards for Impurity G (e.g., European Pharmacopoeia Reference Standard)

The accurate detection and quantification of Clomipramine HCl EP Impurity G rely on the availability of a well-characterized reference standard. A reference standard is a highly purified and authenticated sample of the impurity itself.

The development and use of such a standard involve:

Isolation and Synthesis: The impurity must first be isolated from crude Clomipramine samples or independently synthesized. The synthetic route chosen for the reference standard must be robust and yield a high-purity product.

Structural Elucidation and Characterization: The identity of the isolated or synthesized impurity is unequivocally confirmed using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the reference standard is rigorously determined, often using a mass balance approach that accounts for organic impurities, water content, residual solvents, and non-volatile residues.

Establishment as a Pharmacopoeial Standard: Organizations like the European Directorate for the Quality of Medicines & HealthCare (EDQM) establish these materials as official European Pharmacopoeia (EP) Reference Standards. These standards are then used by manufacturers and regulatory authorities for peak identification and quantification in routine quality control testing of Clomipramine HCl.

Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The control of Impurity G is an ideal application for QbD principles.

The QbD approach for controlling Impurity G includes:

Defining a Quality Target Product Profile (QTPP): This includes defining the acceptable limit for Impurity G in the final drug product.

Identifying Critical Quality Attributes (CQAs): The level of Impurity G is a CQA of the drug substance and drug product.

Risk Assessment: A risk assessment (e.g., Failure Mode and Effects Analysis - FMEA) is conducted to identify potential process parameters (Critical Process Parameters or CPPs) that could impact the formation and purging of Impurity G.

Establishing a Design Space: Through experimentation (e.g., Design of Experiments - DoE), a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality is established. Operating within this design space ensures that the level of Impurity G remains below its specified limit.

Implementing a Control Strategy: A comprehensive control strategy is developed, which may include raw material controls, in-process controls on CPPs, and final product testing to ensure consistent control of Impurity G.

A simplified risk assessment for Impurity G is presented in the table below.

| Potential Failure Mode (Cause) | Potential Effect on Impurity G (CQA) | Severity | Occurrence | Detectability | Risk Priority Number (RPN) |

| Excess Iminodibenzyl in Reaction | High levels of unreacted starting material (Impurity G) in API. | High | Medium | High | Medium |

| High Drying Temperature in Manufacturing | Degradation of Clomipramine HCl to form Impurity G. | High | Low | High | Low |

| Inadequate Purification Step | Inefficient removal of Impurity G from crude product. | High | Medium | Medium | High |

Regulatory Compliance and Pharmacopoeial Limits for Impurity G in Drug Substance and Drug Product

Regulatory agencies and pharmacopoeias set strict limits for impurities in pharmaceutical products to ensure patient safety. For Clomipramine HCl, the European Pharmacopoeia monograph specifies the acceptance criteria for known and unknown impurities.

Specified Impurity Limits: The European Pharmacopoeia lists specific, named impurities and their corresponding acceptance limits. Impurity G, being a specified impurity, has a defined limit that must not be exceeded. For example, a typical limit for a specified, identified impurity might be not more than 0.20% in the drug substance.

Total Impurities: In addition to limits for individual impurities, there is also a limit on the total amount of all impurities present.

Reporting and Qualification Thresholds: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), define thresholds for reporting, identifying, and qualifying impurities. If Impurity G were a new impurity found above a certain level, it would require structural identification and potentially toxicological studies.

Analytical Procedure Validation: The analytical methods used to quantify Impurity G must be fully validated according to ICH guidelines to demonstrate they are accurate, precise, specific, and robust for their intended purpose. This ensures reliable monitoring and compliance with the set pharmacopoeial limits.

Adherence to these limits, as demonstrated through rigorous quality control testing using validated analytical methods and official reference standards, is a mandatory requirement for the marketing approval and batch release of Clomipramine HCl drug products in Europe and other regions that follow EP standards.

Future Research Directions and Emerging Trends

Investigation of Novel Degradation Products and Their Pathways

The primary metabolic pathways for clomipramine (B1669221) involve N-demethylation, hydroxylation, and N-oxidation, leading to metabolites like desmethylclomipramine (B1197806), 8-hydroxyclomipramine, and clomipramine N-oxide. drugbank.compharmgkb.org However, degradation can occur through various mechanisms, including photodegradation and oxidation, which can lead to a different set of impurities. mdpi.comresearchgate.net

Studies on the photodegradation of clomipramine have shown that exposure to UV light can produce several products, including imipramine, HO-imipramine, desmethyl-clomipramine, and HO-imipramine-N-oxide. mdpi.comresearchgate.netactamedicamarisiensis.ro These investigations highlight the sensitivity of tricyclic antidepressants to light and the potential for complex degradation pathways. researchgate.net

Future research will need to expand on these findings to:

Identify Undiscovered Degradation Products: Systematically investigate all potential degradation conditions (e.g., heat, humidity, oxidation, and light exposure) to uncover novel impurities beyond those currently known.

Elucidate Formation Mechanisms: For each identified impurity, including Impurity G, detailed mechanistic studies are required to understand the precise chemical reactions leading to their formation. This knowledge is fundamental for developing effective control strategies.

Assess Toxicological Impact: The degradation products of drugs can play a significant role in photosensitivity and phototoxicity. researchgate.net Therefore, any newly identified degradation products of clomipramine must be assessed for their potential toxicological effects.

| Known Clomipramine Degradation Products | Method of Detection | Potential Formation Pathway |

| Imipramine | Mass Spectrometry | Photodegradation researchgate.netactamedicamarisiensis.ro |

| HO-imipramine | Mass Spectrometry | Photodegradation researchgate.netactamedicamarisiensis.ro |

| Desmethyl-clomipramine | Mass Spectrometry | Photodegradation, Metabolism drugbank.compharmgkb.orgresearchgate.net |

| HO-imipramine-N-oxide | Mass Spectrometry | Photodegradation researchgate.netactamedicamarisiensis.ro |

| 8-hydroxyclomipramine | Not specified | Metabolism drugbank.compharmgkb.org |

| Clomipramine N-oxide | Not specified | Metabolism drugbank.com |

Development of Advanced Spectroscopic Techniques for In-situ Impurity Monitoring

Traditional quality control relies on off-line chromatographic methods like High-Performance Liquid Chromatography (HPLC). biomedres.usrsc.org While accurate, these methods introduce time delays in process monitoring. globalresearchonline.net The future lies in the development and implementation of advanced spectroscopic techniques for real-time, in-situ monitoring. nih.gov Such techniques allow for the direct analysis of chemical composition and impurity levels during the manufacturing process. pharmasource.global

Emerging spectroscopic technologies with potential for this application include:

Raman Spectroscopy: This non-destructive technique provides detailed molecular fingerprinting and can be used for real-time monitoring of chemical reactions and impurity formation. spectroscopyonline.com AI-enhanced Raman spectroscopy is particularly promising for improving the accuracy of contaminant detection. spectroscopyonline.com

Near-Infrared (NIR) Spectroscopy: NIR is a rapid and non-invasive technique that can be used for analyzing raw materials and monitoring processes like blending and granulation in real-time. pharmasource.global

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR offers a powerful way to investigate molecular changes as they happen, providing insights into reaction kinetics and impurity generation. nih.gov

| Spectroscopic Technique | Principle | Advantages for In-situ Monitoring |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a "fingerprint" of a molecule's vibrational modes. spectroscopyonline.com | High sensitivity, non-destructive, can be used with fiber optic probes for remote, real-time analysis. spectroscopyonline.com |

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region, related to molecular overtone and combination vibrations. pharmasource.global | Rapid, non-invasive, suitable for analyzing solid and liquid samples directly in the process line. globalresearchonline.netpharmasource.global |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. nih.gov | Provides detailed structural information, can monitor changes in molecular structure during reactions in real-time. nih.gov |

Computational Chemistry Approaches for Predicting Impurity Formation

Computational chemistry and data science are becoming integral to pharmaceutical development for predicting molecular properties and reaction outcomes. jstar-research.com These in silico tools can predict the formation of impurities based on chemical structures and reaction pathways, accelerating process development and helping to avoid routes that may generate problematic impurities, such as those that are genotoxic. openreview.netzamann-pharma.com

Future research in this area will focus on:

Structure-Activity Relationship (SAR) Models: Using SAR models to evaluate the molecular structure of clomipramine and its intermediates to identify functional groups prone to reactions that form Impurity G. zamann-pharma.com

Reaction Pathway Simulation: Employing advanced software to simulate reaction pathways and optimize conditions (e.g., solvent, temperature) to maximize the yield of Clomipramine HCl while minimizing the formation of Impurity G and other by-products. insilicominds.com

Predicting Degradation: Using computational methods to predict oxidative degradation pathways. The calculation of C-H bond dissociation energy (BDE) is a useful descriptor, as autoxidation often begins with H-atom abstraction. researchgate.net This can help predict the likelihood and pathways of degradation, which is often a difficult task due to the complexity of oxidative processes. researchgate.net

Green Chemistry Approaches for Impurity Reduction

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Adopting the 12 principles of green chemistry can lead to more environmentally friendly and cost-effective pharmaceutical manufacturing with improved impurity profiles. acs.orgwisdomlib.org

Key green chemistry strategies applicable to reducing Impurity G include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing the formation of by-products and impurities. wisdomlib.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or biocatalysts, can prevent the formation of certain impurities and simplify purification processes. mdpi.comacs.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can lead to faster, more selective reactions, potentially reducing the formation of degradation products and other impurities. mdpi.com Biocatalysis, using enzymes or whole cells, offers high selectivity under mild conditions, which can prevent unwanted side reactions. mdpi.com

Application of Process Analytical Technology (PAT) for Real-time Impurity Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. longdom.org The goal of PAT is to ensure final product quality by building it into the process from the start. bruker.com

The implementation of PAT for controlling Impurity G would involve:

Real-time Monitoring: Integrating the advanced spectroscopic tools discussed in section 7.2 (e.g., NIR, Raman) directly into the production line to continuously monitor the concentration of Impurity G. globalresearchonline.netpharmasource.global

Process Understanding and Control: Using the real-time data to gain a deep understanding of how critical process parameters (CPPs) affect the formation of Impurity G. This knowledge allows for the implementation of automated control strategies that adjust process parameters in real-time to minimize impurity levels. longdom.orgbruker.com

Continuous Improvement: The data gathered through PAT facilitates continuous process optimization, leading to more robust and efficient manufacturing with consistently low levels of impurities. jrtdd.com This approach helps move away from testing quality into products and towards a "Quality by Design" (QbD) paradigm. bruker.com

Q & A

Q. What analytical techniques are recommended for structural elucidation of Clomipramine HCl EP Impurity G?

To characterize unknown impurities like Impurity G, a combination of liquid chromatography (HPLC/UPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) is essential. For example:

- HPLC-MS : Provides molecular weight and fragmentation patterns to infer structural motifs .

- 1H/13C NMR : Confirms stereochemistry and functional groups, especially for isomers or degradation products .

- Comparative analysis : Compare retention times and spectral data with pharmacopeial reference standards (if available) .

Q. How should researchers design stability studies to assess Impurity G formation under stress conditions?

Follow ICH Q1A(R2) guidelines:

- Stress Testing : Expose Clomipramine HCl to heat (e.g., 40–80°C), humidity (75% RH), acidic/alkaline hydrolysis, and oxidative conditions (H₂O₂). Monitor Impurity G levels using validated HPLC methods .

- Peak Purity Analysis : Use diode array detectors (DAD) or MS to ensure chromatographic peaks are homogeneous and not co-eluting with other impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across different analytical platforms?

Discrepancies may arise from column selectivity, detector sensitivity, or sample preparation. Mitigation strategies include:

- Method Harmonization : Cross-validate results using orthogonal techniques (e.g., HPLC vs. capillary electrophoresis) .

- Forced Degradation Studies : Identify conditions where Impurity G is maximally formed to refine detection limits .

- Collaborative Studies : Compare data with independent labs to rule out instrumental bias .

Q. What strategies are recommended for synthesizing and certifying reference standards for Impurity G?

- Synthesis Challenges : If Impurity G cannot be synthesized (e.g., due to instability), justify its absence via computational modeling (e.g., quantum mechanics to predict reactivity) or literature reviews .

- Certification : Use NIST-traceable standards and comply with EP/USP monographs. Include data from elemental analysis, MS, and NMR for full structural confirmation .

Q. How can the toxicological risk of Impurity G be evaluated in absence of in vivo data?

Apply ICH M7 guidelines for genotoxic impurities:

- QSAR Analysis : Use software like Derek Nexus to predict mutagenicity based on structural alerts .

- Threshold-Based Limits : Set acceptable intake levels (e.g., ≤1.5 µg/day) if Impurity G lacks carcinogenic data .

Methodological Considerations

Q. What validation parameters are critical for quantifying Impurity G in Clomipramine HCl drug substance?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.